Cas no 1226438-67-0 (5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole)
![5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole structure](https://www.kuujia.com/scimg/cas/1226438-67-0x500.png)
5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-(2-methylpropylsulfanyl)imidazole
- 5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole
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- Inchi: 1S/C20H19BrF2N2OS/c1-13(2)12-27-20-24-11-18(14-3-5-15(21)6-4-14)25(20)16-7-9-17(10-8-16)26-19(22)23/h3-11,13,19H,12H2,1-2H3
- InChI Key: FNPGRKOXVVTXQV-UHFFFAOYSA-N
- SMILES: C1(SCC(C)C)N(C2=CC=C(OC(F)F)C=C2)C(C2=CC=C(Br)C=C2)=CN=1
5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2964-3827-3mg |
5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole |
1226438-67-0 | 90%+ | 3mg |
$63.0 | 2023-04-28 | |
Life Chemicals | F2964-3827-4mg |
5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole |
1226438-67-0 | 90%+ | 4mg |
$66.0 | 2023-04-28 | |
Life Chemicals | F2964-3827-20mg |
5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole |
1226438-67-0 | 90%+ | 20mg |
$99.0 | 2023-04-28 | |
Life Chemicals | F2964-3827-50mg |
5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole |
1226438-67-0 | 90%+ | 50mg |
$160.0 | 2023-04-28 | |
Life Chemicals | F2964-3827-2mg |
5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole |
1226438-67-0 | 90%+ | 2mg |
$59.0 | 2023-04-28 | |
Life Chemicals | F2964-3827-30mg |
5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole |
1226438-67-0 | 90%+ | 30mg |
$119.0 | 2023-04-28 | |
Life Chemicals | F2964-3827-40mg |
5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole |
1226438-67-0 | 90%+ | 40mg |
$140.0 | 2023-04-28 | |
Life Chemicals | F2964-3827-10μmol |
5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole |
1226438-67-0 | 90%+ | 10μl |
$69.0 | 2023-04-28 | |
Life Chemicals | F2964-3827-100mg |
5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole |
1226438-67-0 | 90%+ | 100mg |
$248.0 | 2023-04-28 | |
Life Chemicals | F2964-3827-75mg |
5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole |
1226438-67-0 | 90%+ | 75mg |
$208.0 | 2023-04-28 |
5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole Related Literature
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
Additional information on 5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole
5-(4-Bromophenyl)-1-[4-(Difluoromethoxy)Phenyl]-2-[(2-Methylpropyl)Sulfanyl]-1H-Imidazole: A Comprehensive Overview
The compound 5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole, identified by the CAS registry number 1226438-67-0, is a structurally complex heterocyclic compound with significant potential in various fields of chemistry and materials science. This molecule is characterized by its imidazole core, which serves as a versatile scaffold for attaching diverse functional groups. The presence of a bromophenyl group, a difluoromethoxy-substituted phenyl ring, and a (2-methylpropyl)sulfanyl moiety introduces unique electronic and steric properties, making it an intriguing subject for both academic and industrial research.
Recent studies have highlighted the importance of imidazole derivatives in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The imidazole ring in this compound is known to exhibit favorable interactions with biological targets, such as hydrogen bonding and π-π stacking, which are critical for bioavailability and efficacy. The substitution pattern of this molecule further enhances its potential as a lead compound in medicinal chemistry. For instance, the bromine atom at the 4-position of the phenyl group contributes to both electronic tuning and metabolic stability, while the difluoromethoxy group introduces additional electronic effects that can modulate bioactivity.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the imidazole core. Researchers have employed various strategies, including cyclization reactions and coupling methodologies, to construct this complex structure. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of chiral centers within the molecule, which could be pivotal for enantioselective drug design. Furthermore, the use of microwave-assisted synthesis has been reported to significantly accelerate reaction times while maintaining high yields and purity levels.
In terms of applications, this compound has shown promise in several areas. In materials science, its unique electronic properties make it a candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). The sulfur-containing sulfanyl group contributes to its ability to act as an electron donor, which is essential for optimizing charge transport properties in these devices. Additionally, preliminary studies suggest that this compound may exhibit antimicrobial activity, particularly against Gram-positive bacteria. This property could be exploited in the development of novel antibiotics or biocidal agents.
The structural versatility of 5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole also makes it an attractive candidate for supramolecular chemistry. The combination of aromatic rings and sulfur-based functionalities allows for strong intermolecular interactions, which can be harnessed to form self-assembled structures with potential applications in nanotechnology. Recent research has focused on using such molecules as building blocks for creating porous materials with high surface areas, which are valuable in catalysis and gas storage.
In conclusion, the compound with CAS number 1226438-67-0 represents a fascinating example of how modern synthetic chemistry can yield molecules with multifaceted properties. Its imidazole-based structure, coupled with strategically placed substituents, positions it as a valuable tool in both academic research and industrial applications. As ongoing studies continue to uncover new aspects of its chemistry and biology, this compound is likely to play an increasingly important role in advancing our understanding of molecular design and function.
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